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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-
Fluoroisophthalonitrile
4-Fluoroisophthalonitrile (4-FIPN) is a halogenated aromatic dinitrile that holds significant

potential as a versatile building block in synthetic chemistry. Its unique electronic properties,

stemming from the presence of a fluorine atom and two nitrile groups on a benzene ring, make

it a compound of interest in the development of novel materials and pharmaceuticals. The

strategic placement of the fluorine atom can profoundly influence the molecule's reactivity,

metabolic stability, and binding interactions, making it a valuable precursor in medicinal

chemistry for the design of new therapeutic agents.[1][2][3] This guide provides a

comprehensive overview of the core physicochemical properties of 4-Fluoroisophthalonitrile,

outlines experimental protocols for their determination, and discusses its potential applications,

thereby serving as a critical resource for researchers engaged in its use.

Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of 4-
Fluoroisophthalonitrile is paramount for its effective handling, characterization, and

application in synthetic endeavors.
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Property Value Source

Chemical Name 4-Fluoroisophthalonitrile N/A

Synonyms
4-Fluoro-1,3-

benzenedicarbonitrile
N/A

CAS Number 13519-90-9

Molecular Formula C₈H₃FN₂

Molecular Weight 146.12 g/mol

Appearance White to off-white solid/powder

Melting Point 93-96 °C

Boiling Point
Not experimentally determined

in available literature.
N/A

Density ~1.23 g/cm³

Note on Isomers: It is crucial to distinguish 4-Fluoroisophthalonitrile from its isomer, 5-

Fluoroisophthalonitrile (CAS Number: 453565-55-4), as their differing substitution patterns will

result in distinct physicochemical properties and reactivity.

Spectroscopic Characterization: A Guide to
Structural Elucidation
While a comprehensive, publicly available spectral dataset for 4-Fluoroisophthalonitrile is not

readily found, this section outlines the expected spectroscopic characteristics based on its

structure and data from analogous compounds. These data are essential for confirming the

identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to second-order coupling

effects, which are common in substituted aromatic systems. The aromatic region should

display multiplets corresponding to the three protons on the benzene ring. The chemical
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shifts and coupling constants will be influenced by the electron-withdrawing nature of the

fluorine and nitrile groups.

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon skeleton.

It is expected to show eight distinct signals corresponding to the eight carbon atoms in the

molecule, unless there is accidental peak overlap. The carbons attached to the fluorine and

nitrile groups will exhibit characteristic chemical shifts and coupling with the fluorine atom

(¹JCF, ²JCF, etc.). Carbons directly bonded to fluorine will appear as doublets with large

coupling constants.

Infrared (IR) Spectroscopy
The IR spectrum of 4-Fluoroisophthalonitrile will be characterized by several key absorption

bands that are indicative of its functional groups.

Functional Group
Expected Wavenumber
(cm⁻¹)

Vibration Mode

C≡N (Nitrile) 2240-2220 Stretching

C-F (Aryl Fluoride) 1250-1120 Stretching

C=C (Aromatic) 1600-1450 Stretching

C-H (Aromatic) 3100-3000 Stretching

Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation

pattern of 4-Fluoroisophthalonitrile. Under electron ionization (EI), the molecular ion peak

(M⁺) is expected at an m/z corresponding to its molecular weight (146.12). Common

fragmentation pathways for aromatic nitriles may include the loss of HCN (m/z 27) or the cyano

radical (·CN, m/z 26).

Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for the experimental determination

of key physicochemical properties of 4-Fluoroisophthalonitrile.
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Workflow for Physicochemical Property Determination
Caption: Experimental workflow for the synthesis, characterization, and property determination

of 4-Fluoroisophthalonitrile.

Melting Point Determination
The melting point of 4-Fluoroisophthalonitrile can be accurately determined using a digital

melting point apparatus.

Protocol:

Finely powder a small amount of dry 4-Fluoroisophthalonitrile.

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

Place the capillary tube in the heating block of the melting point apparatus.

Heat the block at a rate of 10-15 °C per minute for a preliminary determination.

Observe the approximate melting range.

Allow the apparatus to cool to at least 20 °C below the observed melting point.

Prepare a new sample and heat at a slower rate (1-2 °C per minute) through the expected

melting range.

Record the temperature at which the first drop of liquid appears and the temperature at

which the entire sample becomes a clear liquid. This range is the melting point.

Boiling Point Determination (Under Reduced Pressure)
Given that 4-Fluoroisophthalonitrile is a solid at room temperature and likely has a high

boiling point, distillation under reduced pressure is the recommended method to avoid

decomposition.

Protocol:
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Place a small amount of 4-Fluoroisophthalonitrile (2-3 mL, if molten) in a small-scale

distillation apparatus equipped with a vacuum adapter.

Introduce a magnetic stir bar or boiling chips.

Attach the apparatus to a vacuum pump with a manometer to monitor the pressure.

Slowly evacuate the system to the desired pressure.

Begin heating the distillation flask gently with a heating mantle.

Record the temperature at which the liquid boils and the vapor condenses on the

thermometer bulb, ensuring a steady distillation rate.

Record the pressure at which the boiling point is measured.

Use a nomograph to correct the observed boiling point to standard atmospheric pressure if

required.

Solubility Assessment
A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for

reaction setup, purification, and formulation.

Protocol:

Label a series of small vials, one for each solvent to be tested (e.g., water, ethanol,

methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, dimethylformamide,

dimethyl sulfoxide).

Add a pre-weighed amount of 4-Fluoroisophthalonitrile (e.g., 10 mg) to each vial.

Add a measured volume of the solvent (e.g., 1 mL) to each vial.

Vortex each vial for 30 seconds.

Visually inspect for dissolution. If the solid has dissolved, the compound is soluble at that

concentration.
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If the solid has not dissolved, gently warm the vial and observe any changes in solubility.

For a more quantitative measure, continue adding small, measured volumes of the solvent

until the solid completely dissolves, allowing for the calculation of an approximate solubility in

mg/mL or mol/L.

Reactivity and Handling
Chemical Reactivity
The chemical reactivity of 4-Fluoroisophthalonitrile is dictated by its functional groups. The

nitrile groups can undergo hydrolysis to carboxylic acids, reduction to amines, or participate in

cycloaddition reactions. The aromatic ring is activated towards nucleophilic aromatic

substitution, with the fluorine atom being a potential leaving group, particularly when activated

by the electron-withdrawing nitrile groups. This makes 4-FIPN a useful precursor for the

synthesis of more complex substituted aromatic compounds.

Safety and Handling
4-Fluoroisophthalonitrile is classified as a hazardous substance. It is harmful if swallowed or

inhaled and causes skin and eye irritation. Appropriate personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat, should be worn at all times when handling this

compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust

or vapors.

Applications in Research and Drug Development
The unique structural features of 4-Fluoroisophthalonitrile make it a valuable intermediate in

several areas of chemical research and development.

Synthesis of Phthalocyanines
Phthalonitriles are key precursors in the synthesis of phthalocyanines, a class of macrocyclic

compounds with applications as dyes, pigments, and in photodynamic therapy. The fluorine

substituent in 4-FIPN can be used to tune the electronic properties and solubility of the

resulting phthalocyanine.

Medicinal Chemistry
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The incorporation of fluorine into drug candidates is a widely used strategy to enhance

metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.[1][2][3]

The fluorinated aromatic nitrile scaffold of 4-FIPN can be elaborated into a variety of

heterocyclic systems and other functionalized molecules of medicinal interest. The nitrile

groups can serve as handles for further chemical transformations or act as bioisosteres for

other functional groups.

Conclusion
4-Fluoroisophthalonitrile is a chemical intermediate with a promising profile for applications in

materials science and drug discovery. This guide has provided a detailed overview of its known

physicochemical properties and established protocols for their experimental determination. A

thorough understanding of these characteristics is essential for any researcher intending to

utilize this versatile building block in their synthetic endeavors. As research into fluorinated

organic compounds continues to expand, the importance of well-characterized precursors like

4-Fluoroisophthalonitrile will undoubtedly grow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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